molecular formula C34H50O6 B14347834 Bis[3,4-bis(pentyloxy)phenyl]ethane-1,2-dione CAS No. 98517-21-6

Bis[3,4-bis(pentyloxy)phenyl]ethane-1,2-dione

Cat. No.: B14347834
CAS No.: 98517-21-6
M. Wt: 554.8 g/mol
InChI Key: LPZDVUJVNBXERE-UHFFFAOYSA-N
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Description

Bis[3,4-bis(pentyloxy)phenyl]ethane-1,2-dione is an organic compound characterized by its unique structure, which includes two phenyl rings substituted with pentyloxy groups and connected by an ethane-1,2-dione moiety. This compound belongs to the class of α-dicarbonyl compounds, which are known for their interesting chemical and physical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis[3,4-bis(pentyloxy)phenyl]ethane-1,2-dione typically involves the reaction of 3,4-bis(pentyloxy)benzaldehyde with an appropriate reagent to form the desired dione. One common method is the oxidative coupling of the aldehyde using reagents such as manganese dioxide (MnO₂) or potassium permanganate (KMnO₄) under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidative coupling reactions in batch or continuous flow reactors. The choice of solvent, temperature, and reaction time are optimized to maximize yield and purity. Common solvents include dichloromethane (CH₂Cl₂) and toluene, while reaction temperatures typically range from 25°C to 80°C .

Chemical Reactions Analysis

Types of Reactions

Bis[3,4-bis(pentyloxy)phenyl]ethane-1,2-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the dione to corresponding alcohols or hydrocarbons.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or hydrocarbons .

Scientific Research Applications

Bis[3,4-bis(pentyloxy)phenyl]ethane-1,2-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of Bis[3,4-bis(pentyloxy)phenyl]ethane-1,2-dione involves its interaction with molecular targets through its α-dicarbonyl moiety. This functional group can participate in various chemical reactions, including nucleophilic addition and coordination with metal ions. These interactions can modulate biological pathways and influence the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

98517-21-6

Molecular Formula

C34H50O6

Molecular Weight

554.8 g/mol

IUPAC Name

1,2-bis(3,4-dipentoxyphenyl)ethane-1,2-dione

InChI

InChI=1S/C34H50O6/c1-5-9-13-21-37-29-19-17-27(25-31(29)39-23-15-11-7-3)33(35)34(36)28-18-20-30(38-22-14-10-6-2)32(26-28)40-24-16-12-8-4/h17-20,25-26H,5-16,21-24H2,1-4H3

InChI Key

LPZDVUJVNBXERE-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=C(C=C(C=C1)C(=O)C(=O)C2=CC(=C(C=C2)OCCCCC)OCCCCC)OCCCCC

Origin of Product

United States

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